molecular formula C4H10O3P+ B046648 Diethyl phosphonate CAS No. 762-04-9

Diethyl phosphonate

Cat. No. B046648
CAS RN: 762-04-9
M. Wt: 137.09 g/mol
InChI Key: LXCYSACZTOKNNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl phosphonate synthesis varies according to the desired phosphonate derivatives. For example, asymmetric synthesis approaches have been used to create specific enantiomers of diethyl phosphonate derivatives, such as diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate, through a series of intermediate reactions starting from diethyl phosphite (Smith et al., 2003). Additionally, diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate synthesis involves characterizations like FTIR, FT-Raman, and UV–Vis along with DFT calculations for structural and electronic analysis (Uppal et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl phosphonates can be extensively characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and ultraviolet-visible spectroscopy (UV-Vis), as well as computational methods such as density functional theory (DFT) to determine structural geometries and electronic properties. The thermodynamic properties are also analyzed through thermal analyses, providing insights into stability and reactivity (Uppal et al., 2018).

Chemical Reactions and Properties

Diethyl phosphonates participate in various chemical reactions, including alkylation, cleavage, and stereoselective reactions. These reactions are crucial for modifying the phosphonate group and introducing different functional groups to the molecule, aiding in the development of pharmaceuticals and materials (Smith et al., 2003).

Scientific Research Applications

  • Synthesis of Alkynes : Diethyl (dichloromethyl)phosphonate is used in synthesizing alkynes like (4-methoxyphenyl)ethyne, serving as an intermediate in their synthesis (Marinetti & Savignac, 2003).

  • Medicinal Research : Diethyl (difluoro(trimethylsilyl)methyl)phosphonate facilitates the creation of diverse -hydroxy-,-difluorophosphonates, potentially targeting medicinal research (Wang, Cao, & Zhou, 2016).

  • Enzyme Inhibition and Antibacterial Agent : Diethyl [(4-bromoanilino) (4-ethynyl-phenyl) methyl] phosphonate shows promise as an enzyme inhibitor and antibacterial agent (Ouahrouch et al., 2014).

  • Cancer Treatment : Diethyl phosphonate 10, a vitamin D analogue, exhibits potent antiproliferative effects and lacks calcemic effects in vivo, making it a potential cancer treatment option (Salomón et al., 2011).

  • Chemo-differentiation Therapy : It shows potent anticancer activity and potential for chemo-differentiation therapy in acute promyelocytic leukemia and other acute myeloid leukemias (Mohammadi et al., 2019).

  • Corrosion Inhibition : Diethyl (phenylamino) methyl phosphonate derivatives demonstrate promising corrosion inhibition properties for carbon steel (Moumeni et al., 2020).

  • Dental Composites and Hybrid Nanoparticles : Phosphonate-functional monomers, oligomers, silanes, and hybrid nanoparticles derived from diethyl phosphonate have applications in dental composites and improve filler-matrix interaction (Schmider et al., 2005).

  • Synthesis of Phosphonates : Novel synthesis methods for phosphonates from diethyl (trichloromethyl)phosphonate, leading to (chlorovinyl)phosphonates and subsequently saturated phosphonates, have been developed (Lowen & Almond, 1994).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Diethyl phosphonate has garnered considerable attention for years owing to both its singular biological properties and its synthetic potential . It remains a cornerstone of modern organic chemistry . It has proven very useful in the development of potential drugs and agrochemicals .

properties

IUPAC Name

diethoxy(oxo)phosphanium
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InChI

InChI=1S/C4H10O3P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LXCYSACZTOKNNS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[P+](=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

137.09 g/mol
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Physical Description

Liquid, Water-white liquid; [Hawley] Clear colorless liquid; May decompose on exposure to moisture; [MSDSonline]
Record name Phosphonic acid, diethyl ester
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Record name Diethyl hydrogen phosphite
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Boiling Point

138 °C, Boiling point: 54 °C at 6 mm Hg
Record name DIETHYL HYDROGEN PHOSPHITE
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Solubility

Soluble in water, Soluble in common organic solvents, Soluble in carbon tetrachloride
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Density

1.069 g/cu cm at 25 °C
Record name DIETHYL HYDROGEN PHOSPHITE
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Vapor Density

4.76 (Air = 1)
Record name DIETHYL HYDROGEN PHOSPHITE
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Vapor Pressure

11.2 [mmHg], 11.2 mm Hg at 25 °C
Record name Diethyl hydrogen phosphite
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Product Name

Diethyl phosphonate

Color/Form

Water-white liquid

CAS RN

762-04-9
Record name Diethyl hydrogen phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl phosphonate
Reactant of Route 2
Diethyl phosphonate
Reactant of Route 3
Diethyl phosphonate
Reactant of Route 4
Diethyl phosphonate

Citations

For This Compound
3,010
Citations
HR Hays - The Journal of Organic Chemistry, 1968 - ACS Publications
… diethyl phosphonate was … diethyl phosphonate. In spite of the over-all rapidity of the reaction inverse addition of 1 equiv of methylmagnesium chloride to the diethyl phosphonate gave …
Number of citations: 142 pubs.acs.org
X Creary, TL Underiner - The Journal of Organic Chemistry, 1985 - ACS Publications
… electronegative diethyl phosphonate group attached directly to the cationic center. The likely factor is an offsetting cation stabilizing featureassociated with the diethyl phosphonate group…
Number of citations: 51 pubs.acs.org
MS Kharasch, RA MOSHER… - The Journal of Organic …, 1960 - ACS Publications
… support the existence of diethyl phosphonate as the keto … -octene (10.3 g.) and diethyl phosphonate (14.7g., bp 45/0.5 … from the free radical addition of diethyl phosphonate to 1-octene. …
Number of citations: 151 pubs.acs.org
RG Harvey, HI Jacobson… - Journal of the American …, 1963 - ACS Publications
… Sodium diethyl phosphonate intetrahydrofuran solution … reaction of disulfides with sodium diethyl phosphonate, described … a solution ofsodium diethyl phosphonate in tetrahydrofuran is …
Number of citations: 46 pubs.acs.org
X Creary, CC Geiger, K Hilton - Journal of the American Chemical …, 1983 - ACS Publications
… In view of recent interest in carbocations substituted with electron-withdrawing substituents,3 45"8 we wanted to evaluate the effect of the diethyl phosphonate substituent on carbocation …
Number of citations: 87 pubs.acs.org
RL Kenney, GS Fisher - The Journal of Organic Chemistry, 1974 - ACS Publications
… of which will be trapped if diethyl phosphonate is a better transfer agent than the thiol. … two quintets for methylene protons of the diethyl phosphonate group. Ratios of the corresponding …
Number of citations: 21 pubs.acs.org
ND Contrella, JR Sampson, RF Jordan - Organometallics, 2014 - ACS Publications
… (D) with a chelated phosphine-diethyl phosphonate ligand undergo CO insertion and … that contain phosphine-(diethyl phosphonate) (E) or phosphine-bis(diethyl phosphonate) (F) …
Number of citations: 96 pubs.acs.org
ES Lewis, LG Spears Jr - Journal of the American Chemical …, 1985 - ACS Publications
… Abstract: Diethyl phosphonate is oxidized by halogens in a reaction subject to general base … When the diethyl phosphonate is exchanged with D20, a substantial kinetic isotope effect is …
Number of citations: 24 pubs.acs.org
JW Yu, SK Huang - Phosphorus, Sulfur, and Silicon and the …, 1997 - Taylor & Francis
The formation of either oxacyclic or linear phosphonates by alternating the synthetic condition of a single method is described. Structural identification of these two isomeric oxacyclic …
Number of citations: 19 www.tandfonline.com
MM Kabachnik, EV Zobnina, IP Beletskaya - Russian journal of organic …, 2005 - Springer
… Microwave-assisted Arbuzov reaction [9], arylation of diethyl phosphonate in the presence of metal-complex catalysts [10], Wittig reaction [11], and synthesis of α-aminophosphonates in the …
Number of citations: 29 link.springer.com

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